molecular formula C20H16N2 B094301 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18531-95-8

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B094301
CAS No.: 18531-95-8
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diamine: is a chiral organic compound that has garnered significant interest in various fields of chemistry due to its unique structural properties. This compound is characterized by two naphthalene units connected at the 1 and 1’ positions, with amino groups attached at the 2 and 2’ positions. The chiral nature of [1,1’-Binaphthalene]-2,2’-diamine makes it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalene]-2,2’-diamine typically involves the oxidative coupling of 2-naphthylamine. One common method is the use of ferric chloride (FeCl₃) as an oxidizing agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalene]-2,2’-diamine: undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding diamine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

[1,1’-Binaphthalene]-2,2’-diamine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine primarily involves its role as a chiral ligand. The compound forms complexes with metal ions, creating a chiral environment that facilitates enantioselective reactions. The amino groups can coordinate with metal centers, enhancing the stability and reactivity of the resulting complexes. This chiral induction is crucial for achieving high enantioselectivity in various catalytic processes .

Comparison with Similar Compounds

[1,1’-Binaphthalene]-2,2’-diamine: can be compared with other similar compounds such as:

    [1,1’-Binaphthalene]-2,2’-diol (BINOL): Both compounds are chiral and used in asymmetric synthesis, but BINOL has hydroxyl groups instead of amino groups.

    [1,1’-Binaphthalene]-2,2’-diphosphine (BINAP): Similar in structure but contains phosphine groups, making it useful in different catalytic applications.

    [1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Contains carboxyl groups and is used in different types of chemical reactions.

The uniqueness of [1,1’-Binaphthalene]-2,2’-diamine lies in its amino groups, which provide distinct reactivity and coordination properties compared to its analogs .

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
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Record name 2,2'-Diamino-1,1'-dinaphthyl
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Record name 2,2'-Diamino-1,1'-dinaphthyl, (S)-
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Record name 1,1'-Binaphthyl-2,2'-diamine
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Record name (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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